molecular formula C12H18N2O2 B8586004 6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione

6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione

Cat. No.: B8586004
M. Wt: 222.28 g/mol
InChI Key: XOTMJYKZULIBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione is a chemical compound with the molecular formula C12H18N2O2. This compound is part of the pyridazinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione typically involves the reaction of 2-cyclohexylethylamine with appropriate pyridazinone precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.

Scientific Research Applications

6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione involves its interaction with specific molecular targets in biological systems. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione

InChI

InChI=1S/C12H18N2O2/c15-11-8-10(13-14-12(11)16)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H,13,15)(H,14,16)

InChI Key

XOTMJYKZULIBIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC2=CC(=O)C(=O)NN2

Origin of Product

United States

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